methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate” likely refers to a chemical compound containing a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a fluorobenzoyl group (a benzoyl group with a fluorine atom attached), and a methyl ester group attached to a carboxylic acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, benzoyl chlorides can be used in Friedel-Crafts acylation reactions to introduce the benzoyl group . The ester group could potentially be introduced through a Fischer esterification reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like “Methyl 4-aminobenzoate” have a molecular weight of 151.16 g/mol .Scientific Research Applications
Synthesis of Benzohydrazides
This compound serves as a precursor in the synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide . The process involves microwave-aided hydrazinolysis followed by acylation, using 4-fluorobenzoyl chloride . This method is significant for the development of pharmaceuticals and agrochemicals due to the biological activity of benzohydrazides.
Friedel–Crafts Acylation
Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate can be used in the Friedel–Crafts acylation of aniline derivatives. This reaction is catalyzed by copper triflate and is crucial for the synthesis of aminobenzophenones, which are important intermediates in the production of dyes, pigments, and pharmaceuticals .
Carbazole Derivatives Synthesis
The compound is also involved in the synthesis of 1-(4-Fluorobenzoyl)-9H-carbazole . The synthesis is achieved through Friedel–Crafts acylation, using boron trichloride to direct the substitution. Carbazole derivatives are valuable in the creation of organic semiconductors and conducting polymers .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)11-6-9(7-15-11)12(16)8-2-4-10(14)5-3-8/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQYFAKKYGMHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.